3-(Ethylamino)-1-phenylpyrrolidin-2-one

Beschreibung

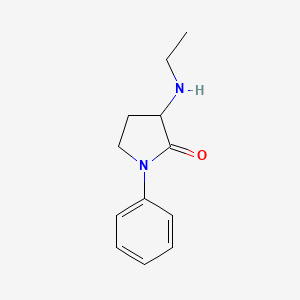

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-(ethylamino)-1-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-2-13-11-8-9-14(12(11)15)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMYDOGLNPBVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(Ethylamino)-1-phenylpyrrolidin-2-one, often referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been evaluated for its effects on neurotransmitter systems, particularly in the context of cognitive enhancement and neuropharmacology.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 219.29 g/mol. The compound features a pyrrolidine ring substituted with an ethylamino group and a phenyl moiety, which contributes to its biological activity.

Research indicates that this compound may interact with various neurotransmitter receptors, particularly those associated with dopaminergic and serotonergic systems. These interactions suggest potential applications in treating mood disorders and enhancing cognitive functions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Dopaminergic Activity | Modulates dopamine receptor activity, potentially enhancing mood and cognition. |

| Serotonergic Activity | Influences serotonin pathways, which may affect anxiety and depression levels. |

| Neuroprotective Effects | Exhibits protective properties against neurodegeneration in experimental models. |

Case Studies and Research Findings

- Dopaminergic Modulation : A study demonstrated that compounds similar to this compound enhance dopaminergic signaling in vitro, leading to increased neuronal firing rates in dopaminergic neurons . This suggests potential implications for treating conditions like Parkinson's disease.

- Cognitive Enhancement : In behavioral assays, this compound has shown promise in improving memory retention and learning capabilities in animal models. These findings are pivotal for developing drugs aimed at cognitive decline associated with aging or neurodegenerative diseases .

- Neuroprotection : Research indicates that this compound possesses antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells . This is particularly relevant in conditions like Alzheimer's disease where oxidative damage plays a significant role.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound helps elucidate how modifications to its structure can influence its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Phenyl Group | Enhances binding affinity to dopamine receptors. |

| Ethylamino Group | Increases solubility and bioavailability, enhancing overall efficacy. |

| Pyrrolidine Ring | Essential for maintaining structural integrity and receptor interaction. |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The pyrrolidin-2-one core is a common motif in neuroactive and receptor-targeting compounds. Below is a comparative analysis of structurally related derivatives:

Table 1: Structural and Molecular Properties

Key Observations :

- Substituent Position: The target compound’s ethylamino group at C3 contrasts with amino groups at C4 in the fluorophenyl analog and hydroxy groups in the pyridinyl derivative . These positional differences significantly influence receptor binding specificity.

- Molecular Weight: The target compound (204.27 g/mol) falls within the range typical for CNS-penetrant drugs, whereas bulkier analogs like the anilino-propyl derivative (232.30 g/mol) may face bioavailability challenges.

Pharmacological Activity and Receptor Interactions

While direct data for this compound are unavailable, insights can be drawn from structurally similar compounds:

Adrenoceptor and Cannabinoid Receptor Ligands :

- highlights pyrrolidinone derivatives with methoxyphenoxy and indole substituents showing α1-, α2-, and β1-adrenoceptor binding . The ethylamino group in the target compound may similarly interact with adrenergic receptors, though potency and selectivity remain unverified.

- describes pyrrolidin-2-one cannabinoid ligands (e.g., trifluoromethyl-phenyl derivatives) with high affinity for CB1/CB2 receptors . The target compound’s phenyl and ethylamino groups could support analogous interactions, but its lack of electron-withdrawing groups (e.g., CF3) may reduce binding affinity.

Metabolite Derivatives :

- The hydroxy-pyridinyl derivative (3-hydroxycotinine) in is a nicotine metabolite with altered pharmacokinetic properties . This underscores how minor structural changes (e.g., hydroxylation) can drastically modify metabolic stability and clearance.

Vorbereitungsmethoden

Nucleophilic Substitution on 4-Phenyl-2-pyrrolidone Derivatives

A notable method involves the alkylation of 4-phenyl-2-pyrrolidone with chloroacetamide derivatives in the presence of sodium methoxide in toluene. The process includes:

- Dissolving 4-phenyl-2-pyrrolidone in toluene.

- Adding sodium methoxide to form the sodium salt of the pyrrolidone.

- Removing methanol by distillation to drive the reaction forward.

- Adding chloroacetamide in portions at low temperature (~15 °C).

- Stirring and allowing the reaction to proceed for several hours.

- Isolation of the product by filtration and washing.

This method yields 1-carbamoylmethyl-4-phenyl-2-pyrrolidone (phenotropyl) with moderate yield (~36%) and high purity (96%).

| Step | Conditions | Outcome |

|---|---|---|

| Dissolution | 4-phenyl-2-pyrrolidone in toluene | Formation of sodium salt |

| Base addition | Sodium methoxide, heat to reflux | Methanol removal by distillation |

| Alkylation | Chloroacetamide addition at 15 °C | Formation of carbamoylmethyl derivative |

| Workup | Filtration, washing with toluene and water | Isolated product, 36% yield |

This approach is useful as a precursor step toward further functionalization, including amination.

Lewis Acid-Catalyzed Opening of Donor–Acceptor Cyclopropanes with Primary Amines

A more recent and versatile synthetic route involves the use of donor–acceptor cyclopropanes bearing ester groups, which undergo Lewis acid-catalyzed ring opening with primary amines such as ethylamine or anilines. The process includes:

- Reaction of donor–acceptor cyclopropane with ethylamine under Lewis acid catalysis.

- Formation of γ-amino esters.

- In situ lactamization (ring closure) to form the pyrrolidin-2-one ring.

- Dealkoxycarbonylation (removal of ester group) by alkaline saponification followed by thermolysis.

This method allows for a one-pot synthesis of 1,5-substituted pyrrolidin-2-ones with good yields (30-40%) despite involving multiple steps in a single operation.

| Step | Conditions | Outcome |

|---|---|---|

| Cyclopropane + ethylamine | Lewis acid catalyst, mild temp | Ring opening to γ-amino ester |

| Lactamization | Reflux in toluene with acetic acid | Pyrrolidin-2-one ring formation |

| Dealkoxycarbonylation | Alkaline saponification + thermolysis | Removal of ester, final product |

This approach is advantageous for its broad substrate scope and operational simplicity.

One-Pot Multi-Step Procedures

The above Lewis acid-catalyzed method can be combined into a streamlined one-pot operation, where the cyclopropane ring opening, lactamization, and ester removal occur sequentially without intermediate purification. This reduces reaction time and purification steps, increasing overall efficiency.

Comparative Analysis of Methods

Research Findings and Notes

- The nucleophilic substitution method is classical and well-documented but may require careful control of temperature and stoichiometry to avoid side reactions.

- The donor–acceptor cyclopropane approach is a newer, more flexible method that allows for the synthesis of a variety of substituted pyrrolidinones, including 3-(ethylamino)-1-phenylpyrrolidin-2-one, by modifying the amine and cyclopropane substituents.

- The one-pot synthesis reduces operational complexity and is suitable for medicinal chemistry applications where rapid synthesis of analogs is needed.

- The purity of the final compounds can be high, with basic substance content reaching above 95% after standard purification.

- Yields in the range of 30-40% are considered reasonable given the multi-step nature of the synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Ethylamino)-1-phenylpyrrolidin-2-one, and how can reaction yields be optimized?

- Methodology :

- Nucleophilic substitution : React 1-phenylpyrrolidin-2-one derivatives with ethylamine under controlled pH (7–9) and temperature (40–60°C) to introduce the ethylamino group. Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .

- Reductive amination : Employ sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce intermediate imines, ensuring inert atmospheres (e.g., nitrogen) to prevent side reactions .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Adjust stoichiometric ratios (e.g., 1.2 equivalents of ethylamine) and reaction time (8–12 hours) to maximize yields .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural elucidation :

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the ethylamino group (δ ~2.5–3.5 ppm for N-CH₂-CH₃) and pyrrolidinone ring conformation .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calc. for C₁₂H₁₆N₂O: 204.13 g/mol) and fragmentation patterns .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns ensures >95% purity. Gradient elution (acetonitrile/water) resolves impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Exposure control : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Storage : Store in tightly sealed containers under dry, inert conditions (argon gas) at 2–8°C to prevent degradation .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrrolidin-2-one derivatives?

- Data validation :

- Purity verification : Re-analyze compounds using orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurities affecting bioassay results .

- Assay standardization : Use cell lines with consistent passage numbers (e.g., HEK293 or HepG2) and control for batch-to-batch variability in reagents .

- Mechanistic studies : Perform receptor-binding assays (e.g., radioligand displacement) to confirm target engagement. Compare IC₅₀ values across studies to identify outliers .

Q. What computational strategies are suitable for predicting the conformational stability of this compound?

- Molecular modeling :

- Density Functional Theory (DFT) : Calculate energy minima for rotamers of the ethylamino side chain and pyrrolidinone ring. Use B3LYP/6-31G(d) basis sets .

- Molecular dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) to assess dynamic flexibility over 100-ns trajectories .

- Validation : Cross-reference computational data with X-ray crystallography (if available) or NOESY NMR to confirm dominant conformers .

Q. How can reaction conditions be optimized to mitigate side products during large-scale synthesis?

- Parameter screening :

- Temperature gradients : Test 30–70°C ranges to minimize thermal decomposition. Lower temperatures (<50°C) often favor selectivity .

- Catalyst selection : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate key steps like ring closure .

- In-line analytics : Implement real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.